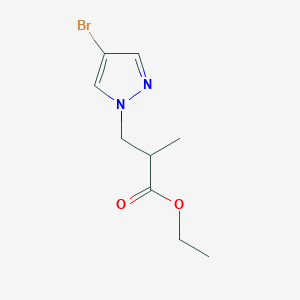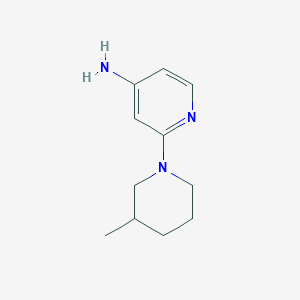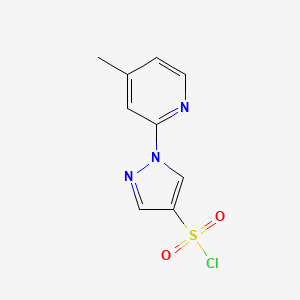
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds with potential anti-fibrotic activities. In particular, derivatives of this compound have shown promising results against fibrosis by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums .
Antimicrobial Properties
Derivatives containing the pyrimidine moiety, which is structurally related to the pyrazole sulfonyl chloride, are known to exhibit antimicrobial activities. This suggests that the compound may also be explored for its potential use in creating new antimicrobial agents .
Antitumor Potential
The pyrimidine core, often found in compounds related to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, is associated with antitumor properties. Research into similar compounds can lead to the development of new antitumor drugs .
Neuroprotective Effects
Studies on pyrazoline derivatives, which share a similar sulfonyl chloride group, have indicated potential neuroprotective effects. These compounds could be significant in the development of treatments for neurodegenerative diseases .
Antioxidant Activity
The related pyrazoline derivatives have been investigated for their antioxidant properties. This is crucial as oxidative stress is linked to various diseases, and compounds with antioxidant activity are valuable for therapeutic applications .
Enzyme Inhibition
Compounds with a pyrazoline or pyrimidine structure have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AchE). This is important for the treatment of conditions associated with enzyme dysregulation .
Safety and Hazards
The safety data sheet for a similar compound, “(4-METHYLPYRIDIN-2-YL)METHYLAMINE”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . It’s important to note that safety data can vary between different but similar compounds, and the specific safety data for “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride” should be obtained.
Future Directions
The future directions for the study of “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in various fields, including pharmaceuticals and materials science. Pyrazole derivatives, in particular, are a focus of ongoing research due to their wide range of pharmacological activities .
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDVCAGCMBBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

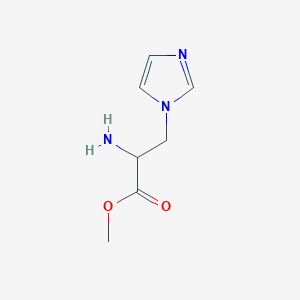
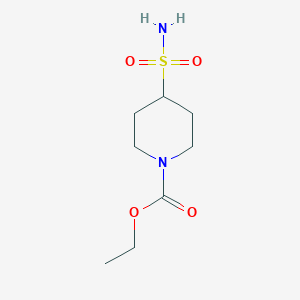
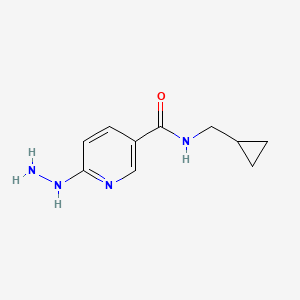
![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
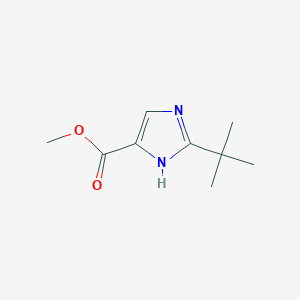

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

